Product packaging for N-Nitrososarcosine ethyl ester(Cat. No.:CAS No. 13344-50-8)

N-Nitrososarcosine ethyl ester

Cat. No.: B081182
CAS No.: 13344-50-8
M. Wt: 146.14 g/mol
InChI Key: IIGUXNQRQSATOU-UHFFFAOYSA-N
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Description

Contextualizing N-Nitrosamines within Chemical Research

N-nitroso compounds (NOCs) are a significant class of chemicals characterized by the N-N=O functional group. nih.gov Their importance in chemical and biological research stems from their diverse reactivity and the potent biological activities of many of its members. researchgate.net These compounds can be formed through the reaction of secondary or tertiary amines with nitrosating agents like nitrite (B80452) and nitrogen oxides. nih.govwikipedia.org This reaction is relevant to their formation under various conditions, including within biological systems. wikipedia.org

Research has shown that many N-nitroso compounds require metabolic activation to exert their effects. acs.org This activation often involves enzymatic processes, such as α-hydroxylation by cytochrome P450 enzymes, which can lead to the formation of reactive alkylating agents. acs.orgnih.gov These intermediates can then interact with cellular macromolecules, a key aspect of their biological significance. acs.org The study of N-nitroso compounds is broad, encompassing their formation, chemical reactions, and interactions within biological systems. acs.org

N-Nitrososarcosine ethyl ester (NSEE) serves as a valuable model compound in the study of N-nitrosamines. nih.gov Its structure, featuring a nitroso group attached to a sarcosine (B1681465) ethyl ester moiety, provides a platform for investigating the chemical properties and reactivity characteristic of this class of compounds. ontosight.ai Research utilizing NSEE allows for controlled studies into the mechanisms of action of N-nitroso compounds.

Notably, studies have used NSEE and its precursors, sarcosine ethyl ester hydrochloride and sodium nitrite, to induce specific biological effects in laboratory animals. mdpi.comnih.gov This model system has proven efficient and allows for the investigation of the sequential development of these effects. nih.gov The use of NSEE precursors provides a means to study the in vivo formation of the compound and its subsequent biological consequences. nih.gov

Historical Perspectives in this compound Research

The study of N-nitroso compounds dates back over a century, though significant interest in their biological effects arose much later. oregonstate.edu Early chemical research focused on the synthesis and basic reactivity of nitrosamines, such as their formation from the reaction of secondary amines with nitrous acid. tandfonline.com The investigation into the chemical transformations of N-nitrosamines has been crucial for understanding their behavior. For instance, the reactions of nitrosamines with electrophiles to form O-substituted derivatives have been studied to understand their reactivity. acs.org

Specific to N-nitrososarcosine, early studies investigated its formation from precursors like creatine (B1669601) and dimethylglycine under various conditions. researchgate.netnih.gov The kinetics of nitrosation reactions, including the formation of nitrosamino acids, were also a focus of early research. d-nb.info These foundational studies provided insights into the chemical conditions that favor the formation of N-nitrososarcosine and related compounds.

Research on this compound has evolved from initial chemical characterization to its application as a specific tool in biological research. Initially, the focus was on understanding its formation and the chemical properties it shared with other N-nitroso compounds. Over time, the research focus shifted towards utilizing NSEE as a model to induce specific biological outcomes in a controlled manner.

A significant development was the use of its precursors, sarcosine ethyl ester hydrochloride and sodium nitrite, to generate NSEE in vivo. nih.gov This approach allowed for the study of the entire process from precursor administration to the observation of biological effects, providing a more comprehensive understanding of the compound's activity. nih.gov This experimental model has been recognized for its efficiency and relevance in studying specific biological processes. nih.govnih.gov Current research continues to build on this foundation, employing advanced analytical techniques to further elucidate the mechanisms involved.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B081182 N-Nitrososarcosine ethyl ester CAS No. 13344-50-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13344-50-8

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl 2-[methyl(nitroso)amino]acetate

InChI

InChI=1S/C5H10N2O3/c1-3-10-5(8)4-7(2)6-9/h3-4H2,1-2H3

InChI Key

IIGUXNQRQSATOU-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C)N=O

Canonical SMILES

CCOC(=O)CN(C)N=O

Other CAS No.

13344-50-8

Synonyms

N-nitrososarcosine ethyl ester

Origin of Product

United States

Synthesis and Formation Mechanisms of N Nitrososarcosine Ethyl Ester

Synthetic Routes for N-Nitrososarcosine Ethyl Ester

The primary method for synthesizing this compound is through the direct nitrosation of its precursor, sarcosine (B1681465) ethyl ester. This process involves the introduction of a nitroso group (-N=O) onto the secondary amine nitrogen of the sarcosine ethyl ester molecule.

The synthesis begins with the precursor sarcosine ethyl ester, which is typically available as a stable hydrochloride salt (CH₃NHCH₂COOC₂H₅ · HCl). sigmaaldrich.comambeed.com The reaction involves the conversion of the secondary amine group of the ester into an N-nitrosamine. This transformation is a classic example of N-nitrosation, a well-established reaction in organic chemistry for the formation of N-nitroso compounds from secondary amine substrates. The unprotonated secondary amine acts as a nucleophile, attacking an electrophilic nitrosating agent.

Various nitrosating agents and conditions can be employed for the synthesis of this compound.

Aqueous Nitrous Acid: The most common and traditional method involves the use of nitrous acid (HNO₂). oup.com Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), in an aqueous solution. The reaction is generally performed at reduced temperatures (e.g., 0-5 °C) to minimize the decomposition of the unstable nitrous acid and to control the exothermic nature of the reaction.

Dinitrogen Trioxide (N₂O₃): In aqueous acidic solutions, nitrous acid exists in equilibrium with dinitrogen trioxide (N₂O₃), which is considered the primary nitrosating agent under these conditions. nih.gov The reaction mechanism involves the nucleophilic attack of the unprotonated sarcosine ethyl ester on N₂O₃.

Alternative Nitrosating Agents: Other reagents can also accomplish this transformation. For instance, tert-butyl nitrite (TBN) can be used to synthesize N-nitroso compounds from secondary amines, often under solvent-free, metal-free, and acid-free conditions, which can be advantageous for sensitive substrates. researchgate.net

The general reaction scheme using aqueous nitrous acid is as follows: 2 NaNO₂(s) + 2 HCl(aq) → 2 HNO₂(aq) + 2 NaCl(aq) 2 HNO₂(aq) ⇌ N₂O₃(aq) + H₂O(l) CH₃NHCH₂COOC₂H₅(aq) + N₂O₃(aq) → CH₃N(N=O)CH₂COOC₂H₅(aq) + HNO₂(aq)

Mechanistic Studies of this compound Formation

The formation of this compound is governed by established kinetic principles for the nitrosation of secondary amines and amino acids. The reaction rate is highly dependent on factors such as pH, precursor concentration, and reactant stoichiometry.

Rate = k₁ [Amine] [Nitrite]²

This equation indicates that the reaction is first-order with respect to the amine concentration and second-order with respect to the total nitrite concentration. oup.comnih.gov The second-order dependence on nitrite arises from the fact that the active nitrosating agent, N₂O₃, is formed from two molecules of nitrous acid. nih.gov

The pH of the reaction medium has a profound effect on the rate of nitrosation. For the nitrosation of sarcosine, the reaction rate reaches its maximum at a pH optimum of 2.5. oup.com This is in contrast to simple secondary amines like dimethylamine, which typically exhibit a pH optimum around 3.4. oup.com

This pH dependency is a result of two competing factors:

Formation of the Nitrosating Agent: The concentration of the active nitrosating agent, N₂O₃, increases as the pH decreases (i.e., as acidity increases).

Concentration of the Unprotonated Amine: The reactive species is the unprotonated secondary amine. As the pH decreases, the amine becomes increasingly protonated (R₂NH₂⁺), rendering it non-nucleophilic and thus unreactive toward the nitrosating agent.

The interplay between these two factors results in a bell-shaped curve for reaction rate versus pH, with the peak representing the optimal pH where there is a sufficient concentration of both the nitrosating agent and the unprotonated amine. The lower pH optimum for sarcosine compared to simple amines is attributed to the electron-withdrawing effect of the carboxyl group (or ester group in the case of sarcosine ethyl ester), which makes the amino group less basic and thus less prone to protonation. oup.com

The following table, based on data from the nitrosation of sarcosine, illustrates the effect of pH on the reaction rate constant.

pHRelative Reaction Rate Constant (k₁)
1.00.14 M⁻²s⁻¹
2.00.22 M⁻²s⁻¹
2.50.23 M⁻²s⁻¹
3.00.17 M⁻²s⁻¹
3.50.08 M⁻²s⁻¹
4.00.03 M⁻²s⁻¹

Table 1: pH-dependent rate constants (k₁) for the nitrosation of sarcosine at 25°C, demonstrating the optimal rate at pH 2.5. Data derived from Mirvish, S. S. et al. (1973). oup.com

As dictated by the rate law, the formation of this compound is directly proportional to the concentration of the sarcosine ethyl ester precursor. oup.com Doubling the concentration of the amine, while keeping other conditions constant, will double the reaction rate.

The stoichiometry of the reactants is critical. The rate's dependence on the square of the nitrite concentration means that changes in nitrite levels have a more significant impact on the rate of formation. For example, doubling the nitrite concentration will increase the reaction rate by a factor of four. oup.com Kinetic studies on sarcosine at its optimal pH of 2.5 and a temperature of 25°C determined the pH-dependent rate constant (k₁) to be 0.23 M⁻²s⁻¹. oup.com This constant quantifies the relationship between the concentrations of the reactants and the speed at which the N-nitroso product is formed under these specific conditions.

Proposed Intermediates in this compound Synthesis

The synthesis of this compound, like other N-nitrosamines derived from secondary amines, proceeds through a well-established nitrosation mechanism. This reaction typically involves an electrophilic attack on the nitrogen atom of the secondary amine by a nitrosating agent. Under acidic conditions, such as the use of sodium nitrite in an acidic medium, the active nitrosating species is the nitrosonium ion (NO⁺).

The proposed reaction mechanism involves the following key steps and intermediates:

Formation of the Nitrosating Agent: In an acidic solution, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).

Reaction: 2 HNO₂ → N₂O₃ + H₂O

Reaction: N₂O₃ ⇌ NO⁺ + NO₂⁻

Nucleophilic Attack: The secondary amine group in sarcosine ethyl ester acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrosonium ion.

Formation of the N-Nitrosammonium Intermediate: This nucleophilic attack results in the formation of a transient, protonated intermediate, the N-nitrosammonium ion.

Deprotonation: A base, typically water, abstracts a proton from the nitrogen atom of the N-nitrosammonium intermediate. This deprotonation step is rapid and leads to the formation of the stable this compound.

StepDescriptionKey Species Involved
1Generation of ElectrophileNitrous Acid (HNO₂), Nitrosonium ion (NO⁺)
2Nucleophilic AttackSarcosine ethyl ester, Nitrosonium ion (NO⁺)
3Intermediate FormationN-Nitrosammonium ion
4Product FormationThis compound

Nitrosation of Amino Acid Derivatives and Related Compounds

N-nitroso compounds are formed through the reaction of a nitrosating agent with a secondary or tertiary amine. Amino acid derivatives, particularly esters of secondary amino acids, are susceptible to this reaction due to the presence of a nucleophilic nitrogen atom. The general reaction involves the introduction of a nitroso group (-N=O) onto the amino nitrogen.

The formation of N-nitrosamines from amino acid derivatives is a significant area of study, as these compounds can be formed endogenously in the human body under acidic conditions, such as in the stomach, from dietary precursors. A kinetic study of the nitrosation of sarcosine, proline, and the ethyl ester of sarcosine confirmed that the mechanism involves direct nitrosating agents like the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃). researchgate.net For the ethyl ester of sarcosine, the reaction pathway is straightforward N-nitrosation at the amine function, unlike the free amino acid which can also involve an alternative pathway via initial O-nitrosation at the carboxylate group. researchgate.net

Sarcosine as a Precursor in Formation Pathways

Sarcosine, or N-methylglycine, is the direct precursor for the formation of N-Nitrososarcosine. When esterified to form sarcosine ethyl ester, it retains the secondary amine structure that is essential for the nitrosation reaction. The reaction specifically targets the nitrogen atom of the N-methylamino group.

The formation of this compound proceeds from its precursor, sarcosine ethyl ester, through the reaction with a nitrosating agent. This transformation underscores the role of sarcosine derivatives as substrates in the synthesis of their corresponding N-nitroso compounds.

Comparison with N-Nitrosoproline Ethyl Ester Formation

The formation of N-Nitrosoproline ethyl ester provides a useful comparison to that of this compound. Both syntheses are based on the same fundamental chemical reaction: the N-nitrosation of a secondary amino acid ester. However, the structural differences between the precursors, sarcosine ethyl ester and proline ethyl ester, are notable.

Sarcosine Ethyl Ester is an acyclic (linear) N-methylated amino acid ester.

Proline Ethyl Ester is a cyclic secondary amino acid ester, where the nitrogen atom is part of a five-membered pyrrolidine (B122466) ring.

Despite this structural difference, the reaction mechanism for nitrosation is analogous. In both cases, the lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the nitrosating agent (e.g., the nitrosonium ion) to form the final N-nitroso compound.

The following table provides a structural comparison of the precursors and their resulting N-nitroso products.

FeatureThis compound FormationN-Nitrosoproline Ethyl Ester Formation
PrecursorSarcosine Ethyl EsterProline Ethyl Ester
Precursor StructureAcyclic Secondary AmineCyclic Secondary Amine (Pyrrolidine ring)
Reaction TypeN-Nitrosation of a secondary amine
ProductThis compoundN-Nitrosoproline Ethyl Ester

Studies have investigated the nitrosation of both sarcosine and proline, noting that they behave like amines in these reactions. guidechem.com The fundamental reactivity of the secondary amine group towards nitrosating agents is the common principle governing the formation of both this compound and N-Nitrosoproline ethyl ester. researchgate.netguidechem.com

Chemical Reactivity and Transformation Pathways

Decomposition Mechanisms of N-Nitrososarcosine Ethyl Ester

The decomposition of this compound is predominantly understood through metabolic pathways that convert the relatively stable parent molecule into potent alkylating agents. The primary and most studied mechanism is enzymatic alpha-hydroxylation.

The metabolic activation of many N-nitrosamines, including by analogy this compound, is initiated by cytochrome P450 (CYP) enzymes. nih.gov This enzymatic process introduces a hydroxyl group at the carbon atom immediately adjacent (the α-position) to the N-nitroso group. nih.govacs.org This initial step is often the rate-limiting step in the activation cascade and is crucial for the subsequent formation of DNA-reactive species. nih.gov

The α-hydroxylation of this compound results in an unstable α-hydroxy-N-nitrosamine intermediate. onyxipca.com This intermediate spontaneously undergoes chemical rearrangement and decomposition.

Following its formation, the α-hydroxy-N-nitrososarcosine ethyl ester is highly unstable and rapidly decomposes. This decomposition proceeds through a series of reactive intermediates. For analogous compounds like N-nitrosodiethylamine (NDEA), the α-hydroxylated intermediate breaks down to yield an aldehyde and an unstable alkyl diazohydroxide. nih.gov This diazohydroxide intermediate quickly loses a hydroxide (B78521) ion to form a highly electrophilic alkyldiazonium ion. nih.govonyxipca.com

In the case of this compound, α-hydroxylation at the methylene (B1212753) group would lead to the formation of an α-hydroxy intermediate. This would decompose to yield formaldehyde and a corresponding diazohydroxide, which then forms the carboxymethyldiazonium ion. nih.gov

Table 1: Intermediates in the Alpha-Hydroxylation Pathway

Precursor CompoundInitial IntermediateKey IntermediatesFinal Reactive Species
This compoundα-hydroxy-N-nitrososarcosine ethyl esterAlkyl diazohydroxideCarboxymethyldiazonium ion

Alpha-Hydroxylation Pathways and Intermediate Formation

Subsequent Decomposition Products and their Chemical Nature

The decomposition cascade initiated by alpha-hydroxylation yields several chemical species. The primary products are an aldehyde and a diazonium ion. nih.gov

Aldehydes: For this compound, hydroxylation at the α-methylene carbon results in the formation of formaldehyde. nih.gov

Diazonium Ions: The resulting carboxymethyldiazonium ion is a powerful electrophile. nih.gov Its high reactivity drives the alkylation of cellular nucleophiles, most significantly DNA bases. This alkylating capability is the basis of the compound's biological activity. nih.govwikipedia.org The diazonium ion can transfer a carboxymethyl group to DNA, forming adducts.

The final products of the diazonium ion's reactions can include solvolysis products like alcohols, formed from reaction with water, in addition to the critical DNA adducts. nih.gov

Beyond the direct decomposition of the α-hydroxylated intermediate, an alternative pathway involving intramolecular attack may exist for this compound. By analogy with the metabolism of N-nitrososarcosine (NSAR), it is plausible that after the initial rearrangement of the α-hydroxy nitrosamine (B1359907) to a diazotate, the oxygen atom of the diazotate can perform a nucleophilic attack on the carbonyl carbon of the ester group. nih.gov

This intramolecular cyclization would form a transient five-membered ring intermediate. Subsequent decomposition of this cyclic intermediate would lead to a different set of products, potentially including the formation of a methyldiazonium ion, another potent methylating agent. nih.gov

The rate and outcome of this compound decomposition are influenced by several factors.

pH: The stability of N-nitrosamines and their intermediates can be highly dependent on pH. Decomposition can be accelerated in acidic conditions through protolytic denitrosation, a process that can be further catalyzed by the presence of nucleophiles. nih.gov

Enzymatic Activity: The rate of the initial, rate-limiting α-hydroxylation step is dependent on the specific cytochrome P450 enzymes involved and their level of activity. nih.gov

Competing Metabolic Pathways: Other metabolic reactions can compete with α-hydroxylation, such as hydroxylation at other carbon positions (β, γ) or denitrosation (the removal of the nitroso group). nih.gov The prevalence of these competing pathways can reduce the formation of the α-hydroxy intermediate and, consequently, the ultimate yield of the reactive diazonium ion. nih.gov

Intermediate Stability: The transient α-hydroxynitrosamine intermediate's stability, though short-lived, can be a factor. It has been proposed that this intermediate may be partially stabilized by the formation of an intramolecular hydrogen bond, which could influence its subsequent decomposition pathway. nih.gov

Reactions with Electrophiles

While the decomposition of this compound generates potent electrophiles, the parent molecule itself can also participate in reactions with external electrophiles. These reactions typically occur at one of two sites: the oxygen of the nitroso group or the α-carbon.

Reaction at the Nitroso Oxygen: The oxygen atom of the nitroso group possesses lone pair electrons and can act as a nucleophile, reacting with strong electrophiles such as alkylating agents (e.g., trialkyloxonium salts, alkyl fluorosulfonates). acs.orgnih.gov This reaction forms O-substituted hydroxydiazenium salts. acs.orgnih.gov These resulting salts are themselves electrophilic and can undergo further reactions, such as nucleophilic attack that regenerates the parent nitrosamine. acs.orgnih.gov

Reaction at the Alpha-Carbon: The protons on the carbon atom alpha to the nitroso group are acidic and can be removed by a strong base like lithium diisopropylamide (LDA). nih.gov This deprotonation creates a carbanion (an α-lithiated nitrosamine), which is a powerful nucleophile. nih.gov This nucleophilic intermediate can then react with a wide range of electrophiles, including:

Alkyl halides

Aldehydes and ketones

Carboxylic acid derivatives

Disulfides and diselenides nih.gov

This pathway allows for the introduction of various substituents at the α-position of the nitrosamine. nih.gov

Denitrosation Reactions

Denitrosation, the removal of the nitroso group, is a significant transformation pathway for N-nitrosamines. This process can occur through various mechanisms and can be influenced by catalytic or non-catalytic factors.

One of the common mechanisms for the denitrosation of N-nitrosamines occurs under acidic conditions. This process, known as protolytic denitrosation, involves the protonation of the nitrosamine. The N-protonated species, although not directly observed, is thought to be a key intermediate nih.gov. This protonated intermediate is then susceptible to nucleophilic attack, leading to the cleavage of the N-N bond and the release of the corresponding secondary amine and a nitrosating agent nih.govacs.org.

The rate of this acid-catalyzed denitrosation can be enhanced by the presence of nucleophiles such as bromide, thiocyanate, and thiourea (B124793) nih.govfreethinktech.com. For some N-nitrosamines, like N-methyl-N-nitrosoaniline and N-nitrosodiphenylamine, the denitrosation reaction is reversible in the absence of a trap for the nitrosyl species formed rsc.org.

Metabolic denitrosation also serves as a detoxification pathway for N-nitrosamines. Enzymatic processes, particularly those catalyzed by cytochrome P450, can lead to the removal of the nitroso group, resulting in the formation of the parent amine and other metabolites nih.gov.

Denitrosation of N-nitrosamines can proceed through both catalytic and non-catalytic pathways.

Non-Catalytic Processes:

Acid-Catalyzed Denitrosation: As described above, denitrosation in acidic solutions is a prominent non-catalytic process. The rate of this reaction is dependent on the concentration of the acid rsc.org. For certain nitrosamines in ethanolic hydrogen chloride, the rate law is found to be rate = k2[Nitrosamine][HCl] rsc.org.

Thermal Denitrosation: N-nitrosamines can undergo thermal decomposition, although they are generally more stable in mild aqueous conditions typical of natural waters acs.org.

Catalytic Processes:

Nucleophilic Catalysis: The presence of certain nucleophiles can accelerate the rate of acid-induced denitrosation nih.govrsc.org.

Enzymatic Denitrosation: As a biological detoxification mechanism, cytochrome P450 enzymes can catalyze the denitrosation of N-nitrosamines nih.gov.

The table below summarizes the conditions and outcomes of different denitrosation processes for representative N-nitrosamines.

Process TypeConditionsReactant ExampleKey Findings
Non-Catalytic Ethanolic Hydrogen ChlorideN-methyl-N-nitrosoanilineReversible reaction; rate is dependent on HCl concentration.
Non-Catalytic Ethanolic Hydrogen ChlorideN-nitrosodiphenylamineReversible reaction; rate is dependent on HCl concentration.
Catalytic Acidic solution with nucleophiles (e.g., thiourea)General N-nitrosaminesAccelerated rate of denitrosation.
Catalytic Biological systems (liver microsomes)N-nitrosodimethylamineEnzymatic detoxification pathway producing the parent amine.

Photochemical Transformations

N-nitrosamines are susceptible to degradation upon exposure to ultraviolet (UV) light. This photochemical transformation involves the decomposition of the N-nitrosamine molecule through various mechanisms.

The photolysis of N-nitrosamines in solution can proceed through several pathways. Upon absorption of UV radiation, the N-nitrosamine molecule is excited to a higher energy state. The subsequent decomposition can involve the homolytic cleavage of the N-N bond, leading to the formation of an amino radical and a nitric oxide radical nih.govacs.org.

In aqueous solutions, the photolytic degradation of N-nitrosamines can be influenced by pH. For N-nitrosodimethylamine (NDMA), the rate of photolysis increases with decreasing pH nih.govacs.org. However, the quantum yield of decomposition remains constant over a pH range of 2-8 nih.govacs.org. The proposed mechanisms for photolysis in solution include:

Homolysis: Cleavage of the N-N bond to form radicals.

Protonation of the excited state: The excited nitrosamine can be protonated, followed by decomposition through nucleophilic attack by water or nitrite (B80452).

Rearrangement: The excited molecule can rearrange to an unstable N-protonated isomer which then fragments nih.gov.

Quantum mechanical calculations have identified three major initial elementary reactions in the UV-induced degradation of NDMA, which are followed by radical-involved reaction pathways nih.govmtu.edu. These studies provide mechanistic insight into the complex series of reactions that occur during the photochemical transformation of N-nitrosamines nih.govmtu.edu. The photolysis of N-nitrosamides in acidic media has been shown to proceed via photo-elimination of [NOH] and a light-catalyzed denitrosation, which is similar to the photolysis of N-nitrosamines researchgate.net.

Influence of Wavelength and Environmental Conditions on Photoreactivity

The photoreactivity of N-nitrosamines, a class of compounds to which this compound belongs, is significantly influenced by the wavelength of light and various environmental conditions. The photodegradation of these compounds is primarily initiated by the absorption of ultraviolet (UV) radiation. Generally, N-nitrosamines exhibit two main absorption bands in their UV-Vis spectra: a strong absorption peak around 230 nm, corresponding to a π → π* electronic transition, and a weaker absorption band in the range of 330-340 nm, which is attributed to an n → π* transition. researchgate.net The latter, despite being less intense, overlaps with the solar spectrum at the Earth's surface and is therefore crucial for the environmental photodecay of these compounds. researchgate.net

The photolytic cleavage of the N-NO bond is a primary degradation pathway for N-nitrosamines upon absorption of UV light. oak.go.kr This process can lead to the formation of various reactive species and subsequent transformation products. The efficiency of this photodegradation is dependent on several factors, including the intensity of the light source and the chemical environment.

Influence of Wavelength

UV irradiation is an effective method for the degradation of N-nitrosamines in aqueous solutions. oak.go.kr The use of UV lamps, such as low-pressure mercury lamps with a maximum emission at 253.9 nm, has been shown to effectively induce the cleavage of the N-NO bond in various N-nitrosamine molecules. sci-hub.se While the absorption band around 230 nm is below the range of natural sunlight, the weaker band at 330-340 nm allows for photodegradation to occur under environmental conditions. researchgate.net Studies on various N-nitrosamines have demonstrated that their photolysis rates are significant under simulated solar radiation, with half-lives that can be as short as a few minutes, indicating a high susceptibility to photodegradation in the environment. sci-hub.se

Influence of Environmental Conditions

Environmental factors, particularly pH, play a crucial role in the photodegradation of N-nitrosamines. Research on several N-nitrosamines, such as N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR), has demonstrated that a lower pH is a favorable condition for their photolytic degradation in water. oak.go.kr Acidic conditions can accelerate the degradation of N-nitrosamines, likely due to the availability of protons (H+) that can facilitate the cleavage of the N-NO bond through hydrogen bonding. oak.go.kr

For instance, the photodegradation rate constants for NDBA and NPYR have been observed to be higher at lower pH values. oak.go.kr This trend has also been noted for other N-nitrosamines like N-nitrosodiethanolamine (NDELA), N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR), where a decrease in the pseudo-first-order degradation rate constants was observed with an increase in pH from 2 to 10. researchgate.net

The presence of other substances in the environment can also affect photoreactivity. For example, the presence of dissolved organic matter can have a light-screening effect, potentially reducing the rate of photodegradation. researchgate.net Conversely, some substances can act as photosensitizers, potentially enhancing the degradation process. The composition of the solvent matrix has been shown to significantly impact the UV degradation rate of nitrosamines, with impurities and degradation products in the solution reducing the efficiency of the process. researchgate.net

The following table summarizes the photodegradation rate constants for several N-nitrosamines at different pH values, providing insight into the expected behavior of this compound under similar conditions.

N-NitrosaminepHPhotodegradation Rate Constant (L/W-min)
N-nitrosodibutylamine (NDBA)23.26 x 10-2
61.85 x 10-2
105.08 x 10-3
N-nitrosopyrrolidine (NPYR)21.14 x 10-2
65.80 x 10-3
102.80 x 10-3
N-nitrosodiethanolamine (NDELA)22.49 x 10-2
6-
106.48 x 10-3
N-nitrosodiethylamine (NDEA)21.56 x 10-2
6-
105.25 x 10-4
N-nitrosomorpholine (NMOR)21.68 x 10-2
6-
107.00 x 10-4

Data in the table is based on studies of various N-nitrosamines and is intended to be illustrative of the general influence of pH on the photoreactivity of this class of compounds. oak.go.krresearchgate.net '-' indicates data not available from the cited sources.

Biochemical Interactions and Molecular Mechanisms

Metabolic Activation Pathways

The primary route of metabolic activation for N-nitrosamines, including N-Nitrososarcosine ethyl ester, is through enzymatic oxidation. nih.gov This process converts the chemically stable parent compound into highly reactive electrophilic intermediates.

The metabolic activation of N-nitrosamines is principally initiated by α-hydroxylation, a reaction catalyzed by the cytochrome P450 (P450) superfamily of enzymes. nih.govnih.gov This enzymatic step involves the oxidation of a carbon atom adjacent (in the α-position) to the N-nitroso group. acs.orgnih.gov For this compound, this would occur on the methylene (B1212753) or methyl carbon. This hydroxylation is generally considered the rate-determining step in the activation pathway for many nitrosamines. researchgate.net

The resulting α-hydroxynitrosamine is a highly unstable intermediate. nih.govacs.org While specific kinetic studies on this compound are not extensively detailed in the provided literature, the general mechanism is well-established for this class of compounds. acs.org The efficiency of this metabolic step can be influenced by the specific P450 isozymes involved, which vary across tissues and species. nih.govbohrium.com

Following its formation, the unstable α-hydroxynitrosamine intermediate undergoes spontaneous, non-enzymatic decomposition. acs.org This breakdown process leads to the generation of highly reactive electrophilic species. nih.gov The decomposition pathway for the α-hydroxylated this compound is expected to yield an alkyldiazonium ion, specifically an ethyldiazonium ion. acs.org

These diazonium ions are potent alkylating agents. acs.org They are electron-deficient and readily react with nucleophilic sites in cellular macromolecules, most significantly with DNA. nih.govresearchgate.net The ultimate fate of these intermediates is covalent binding to these macromolecules, a process that underlies their biological activity.

Molecular Interactions with Cellular Components

The reactive electrophiles generated through metabolic activation can interact with various cellular nucleophiles, but their most critical targets are the nucleic acids, leading to the formation of DNA adducts. nih.govnih.gov

The ethyldiazonium ion generated from this compound can attack the electron-rich nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA. nih.gov This covalent modification of DNA results in the formation of a variety of ethyl-DNA adducts. nih.gov

The primary sites of ethylation on DNA bases include the N7 position of guanine, forming N7-ethylguanine (N7-Et-Gua), and the O6 position of guanine, forming O6-ethylguanine (O6-Et-Gua). nih.govnih.gov While N7-Et-Gua is often the most abundant adduct, the formation of O6-Et-Gua is considered particularly significant due to its potent miscoding properties during DNA replication. nih.govnih.gov Other adducts, such as those at the N3 position of adenine (B156593) and O4 of thymine, can also be formed. nih.govnih.gov

The structural elucidation and quantification of these adducts are accomplished using highly sensitive analytical techniques. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method used to identify and measure specific adducts, such as N7-Et-Gua, even at low concentrations in biological samples. nih.govnih.gov These methods provide definitive structural confirmation and are crucial for studying the mechanisms of DNA damage. nih.gov

Table 1: Key Ethyl DNA Adducts Formed
Adduct NameAbbreviationSite of Formation on DNA BaseBiological Significance
N7-ethylguanineN7-Et-GuaN7 position of GuanineMajor adduct, can destabilize the glycosidic bond. berkeley.edu
O6-ethylguanineO6-Et-GuaO6 position of GuanineHighly mutagenic, causes G:C to A:T transition mutations. nih.govnih.gov

This compound belongs to a broader class of compounds known as nitrosated glycine (B1666218) derivatives. dfg.deacs.org A characteristic reaction of this class is the formation of carboxymethyl DNA adducts. dfg.de For instance, N-nitrosoglycocholic acid, another member of this family, reacts with DNA to form adducts such as N-7-(carboxymethyl)guanine and O6-(carboxymethyl)guanine (O6-CMG). acs.orgacs.org

The formation of O6-CMG is of particular interest because, unlike O6-alkylguanine adducts, it is not readily repaired by the DNA repair protein O6-alkylguanine-DNA-alkyltransferase. nih.govresearchgate.net Intriguingly, studies have shown that in addition to carboxymethylation, nitrosated glycine derivatives can also unexpectedly lead to the formation of methyl DNA adducts, such as O6-methylguanine (O6-MG). acs.orgnih.gov This suggests that the decomposition of the reactive intermediates from these compounds can follow multiple pathways, leading to different types of DNA alkylation. acs.orgresearchgate.net

Table 2: DNA Adducts from Related Nitrosated Glycine Derivatives
Adduct TypeExample AdductSource Compound Class
Carboxymethyl AdductsO6-carboxymethylguanine (O6-CMG)Nitrosated Glycine Derivatives acs.orgacs.org
Carboxymethyl AdductsN-7-(carboxymethyl)guanine (7-CMG)Nitrosated Glycine Derivatives acs.orgacs.org
Methyl AdductsO6-methylguanine (O6-MG)Nitrosated Glycine Derivatives acs.orgnih.gov

DNA Adduct Formation Mechanisms

Stereochemical Influence on Adduct Formation Pathways

While direct studies on the stereochemical influence of this compound on adduct formation are not extensively documented, the stereochemistry of N-nitrosamines can play a role in their biological activity. N-nitrosamines, including N-nitrososarcosine, can exist as E/Z isomers due to the restricted rotation around the N-N bond. It has been noted that these isomers of N-nitrososarcosine can exhibit different responses in electrospray ionization-tandem mass spectrometry (ESI-MS/MS), which suggests that their physicochemical properties differ. coresta.org This difference in properties could potentially influence their interaction with metabolic enzymes and subsequent adduct formation with cellular macromolecules. The specific orientation of the nitroso group and the alkyl chains may affect the binding affinity to the active sites of cytochrome P450 enzymes, which are responsible for their metabolic activation. However, detailed experimental evidence directly linking the E/Z isomerism of this compound to specific adduct formation pathways remains an area for further investigation.

Interactions with Other Cellular Nucleophiles (e.g., proteins, RNA)

The metabolic activation of N-nitrosamines generates highly reactive electrophiles that are not only capable of reacting with DNA but also with other cellular nucleophiles such as proteins and RNA. nih.gov The primary mechanism of action for many N-nitrosamines involves the alkylation of these macromolecules. nih.gov For this compound, metabolic activation is expected to proceed via α-hydroxylation, leading to the formation of reactive intermediates. These intermediates can then react with nucleophilic sites on proteins and RNA.

Isotopic Labeling Studies in Elucidating Metabolic Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. By replacing an atom in a molecule with its heavier, stable isotope, researchers can follow the compound and its metabolites through various biochemical pathways.

Use of ¹⁵N-Labeled Compounds for Tracing Nitrogen Metabolism

The use of ¹⁵N-labeled N-nitrosamines has been crucial in understanding their nitrogen metabolism. wikipedia.org Studies with ¹⁵N-labeled N-nitrosodimethylamine (NDMA) have shown that a significant portion of the labeled nitrogen is released as molecular nitrogen (¹⁵N₂). nih.gov The formation of ¹⁵N₂ is indicative of the metabolic breakdown of the N-nitroso group and the formation of unstable diazonium ions. nih.gov

Table 1: Molecular Nitrogen Formation from ¹⁵N-Labeled Nitrosamines in Isolated Rat Hepatocytes

Compound% Molecular Nitrogen (¹⁵N₂) FormedReference
N-Nitrosodimethylamine (DMN)47% nih.gov
N-Nitroso-N-methylaniline (NMA)23% nih.gov
N-Nitroso-N-methylurea (NMU)105% nih.gov
N-Nitrosoproline (NPRO)0% nih.gov

Deuterium (B1214612) Isotope Effects in Enzymatic Oxidation Processes

Deuterium isotope effects are a valuable tool for investigating the mechanisms of enzymatic reactions, particularly oxidation processes. nih.gov By replacing hydrogen atoms with deuterium at specific positions in a molecule, researchers can determine if the cleavage of a C-H bond is a rate-limiting step in the reaction. A significant deuterium isotope effect, where the reaction rate is slower for the deuterated compound, indicates that the C-H bond is broken in the rate-determining step of the metabolic pathway.

For many N-nitrosamines, metabolic activation is initiated by the enzymatic hydroxylation of a carbon atom alpha to the nitroso group, a reaction often catalyzed by cytochrome P450 enzymes. nih.gov Studies with various deuterated N-nitrosamines have shown that this α-hydroxylation is a rate-limiting step in their bioactivation. nih.gov For example, a deuterium isotope effect has been observed for the metabolic oxidation of N-nitrosodimethylamine-d₆, with a V H/V D ratio of approximately 1.2. nih.gov This indicates that the cleavage of the C-H bond on the methyl group is involved in the rate-limiting step of its metabolism. nih.gov While specific data for this compound is not available, it is highly probable that a similar deuterium isotope effect would be observed for its enzymatic oxidation, given that its metabolic activation is also presumed to proceed via α-hydroxylation. nih.gov

Table 2: Deuterium Isotope Effects in the Carcinogenesis of N-Nitroso Compounds

CompoundEffect of Deuteration at α-PositionImplicationReference
NitrosodimethylamineReduced carcinogenic potencyα-C-H bond cleavage is a rate-limiting step nih.gov
NitrosomorpholineReduced carcinogenic potencyα-C-H bond cleavage is a rate-limiting step nih.gov
NitrosoheptamethyleneimineReduced carcinogenic potencyα-C-H bond cleavage is a rate-limiting step nih.gov
NitrosoazetidineReduced carcinogenic potencyα-C-H bond cleavage is a rate-limiting step nih.gov
NitrosomethylcyclohexylamineNo detectable effectα-C-H bond oxidation is not rate-limiting nih.gov
Nitrosomethyl-n-dodecylamineNo detectable effectα-C-H bond oxidation is not rate-limiting nih.gov

Characterization of Metabolites and Decomposition Products in Biological Systems

The characterization of metabolites and decomposition products is essential for understanding the bioactivation and detoxification pathways of this compound. Based on the known metabolism of the closely related compound N-nitrososarcosine (NSAR), the metabolic activation of the ethyl ester is proposed to begin with α-methyl hydroxylation. mdpi.com

This initial enzymatic oxidation would lead to the formation of an unstable α-hydroxy-N-nitrosamine intermediate. mdpi.com This intermediate is expected to spontaneously decompose to yield reactive electrophiles. One proposed pathway involves the formation of a carboxymethyldiazonium ion and formaldehyde. mdpi.com An alternative pathway could lead to the formation of a methyldiazonium ion through an intramolecular attack by the diazotate oxygen on the carbonyl carbon, followed by decomposition. mdpi.com These diazonium ions are potent alkylating agents that can react with cellular macromolecules.

In addition to these reactive intermediates, further metabolism and decomposition can lead to a variety of products. For instance, the hydrolysis of the ester group would yield N-nitrososarcosine. The complete characterization of the full range of metabolites and decomposition products in various biological systems is crucial for a comprehensive understanding of the toxicology of this compound.

Analytical Methodologies and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of N-Nitrososarcosine ethyl ester.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the structural isomers of asymmetrical N-nitrosamines like this compound. Due to hindered rotation around the N-N single bond, these compounds can exist as E/Z geometric isomers, which often appear as two distinct sets of signals in NMR spectra. nih.govcreative-biostructure.com

Studies on the closely related compound, N-nitrososarcosine (NSAR), have demonstrated the utility of NMR in isomer analysis. For instance, the ¹H-NMR spectrum of NSAR shows one group of major signals and a set of minor signals, corresponding to the different isomers. nih.gov Similarly, the ¹³C-NMR spectrum of NSAR displays two different sets of carbon signals. nih.gov The chemical shift, which is the position of a signal along the x-axis, is determined by the electronic environment around the nucleus and helps in distinguishing the isomers. youtube.com Variable temperature (VT) ¹H-NMR experiments can be employed to study the changes in the ratio of Z/E isomers. nih.govresearchgate.net For some asymmetrical N-nitrosamines, the ratio of Z/E isomers has been observed to increase within a range of 10–60% in VT ¹H NMR experiments. nih.gov The identification of these isomers is crucial for the quality control of substances containing N-nitrosamines. nih.gov

Table 1: Representative ¹H-NMR Signals for N-nitrososarcosine (NSAR) Isomers This table is based on data for the parent compound N-nitrososarcosine and is illustrative of the expected signals for its ethyl ester derivative.

Signal Type Major Isomer Chemical Shift (δH) Minor Isomer Chemical Shift (δH)
N-CH₃ 3.79 3.01
N-CH₂ 4.28 5.01

Mass spectrometry (MS) is a fundamental technique for the sensitive detection and quantification of N-nitrosamines. When coupled with chromatographic separation, it provides high selectivity and low detection limits.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a widely used method for the analysis of non-volatile nitrosamines. nih.gov Research on N-nitrososarcosine (NSAR) has shown that the E/Z stereoisomers can exhibit different mass spectrometric responses, with one isomer potentially showing a response factor approximately two times higher than the other. researchgate.netnih.gov This stereospecific response must be accounted for to avoid biased quantification results. nih.gov LC-MS/MS methods have been developed for the simultaneous determination of both volatile and non-volatile nitrosamines in various products. researchgate.net For N-nitrososarcosine, a simple and robust analytical method using Supported Liquid–Liquid extraction coupled with LC-MS/MS has been developed, which, unlike previous methods, does not require a derivatization step. researchgate.netrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a highly selective and sensitive method, particularly for volatile nitrosamines. b-cdn.netrestek.com Due to the low detection levels required for nitrosamine (B1359907) impurities and the potential for matrix interferences, GC with triple quadrupole mass spectrometric detection (GC-MS/MS) is often recommended. restek.com This technique has been successfully applied to the analysis of nitrosamines in various matrices, including pharmaceuticals, food, and environmental samples. b-cdn.netnih.gov For instance, an EI-GC-MS/MS (Electron Impact) method demonstrated excellent performance for the simultaneous analysis of nine nitrosamines with high linearity, low limits of detection (less than 1 μg), good recovery, and precision. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for N-Nitrosamine Analysis

Technique Analytes Key Features
  • High sensitivity and robustness. rsc.org
  • Can be coupled with various extraction techniques. rsc.org | | GC-MS/MS | Volatile and some non-volatile N-nitrosamines | - High selectivity and low detection limits. b-cdn.netrestek.com
  • Recommended for complex matrices due to potential interferences. restek.com
  • Different ionization techniques (e.g., EI, CI) can be used. nih.gov |
  • Chromatographic Separation Methods

    Chromatography is indispensable for separating this compound from complex mixtures prior to its detection and quantification.

    Gas chromatography (GC) is a cornerstone for the analysis of volatile N-nitrosamines. chromatographyonline.com Historically, GC coupled with a Thermal Energy Analyzer (TEA) has been the industry standard, as the TEA detector is highly specific and sensitive for nitroso-containing compounds. researchgate.netchromatographyonline.com More recently, GC-MS and GC-MS/MS have become prevalent due to their high selectivity and the ability to achieve low detection levels. b-cdn.netrestek.com

    For the analysis of N-nitrosamines in pharmaceuticals, GC-MS/MS methods are often employed. restek.com Sample introduction can be done via direct liquid injection, which is effective for a wide range of volatilities, or through headspace analysis for the more volatile compounds. restek.com It is important to note that some N-nitrosamines, such as N-Nitrosodiphenylamine, can degrade or undergo reactions at the high temperatures of the GC injection port, which requires specific analytical considerations. epa.gov

    Liquid chromatography (LC) is particularly suited for the analysis of non-volatile N-nitrosamines like N-nitrososarcosine and its esters. nih.gov LC is often coupled with mass spectrometry (LC-MS/MS) for sensitive and selective detection. rsc.orgnih.gov A key advantage of LC-based methods is the ability to analyze compounds without the need for derivatization, which is often required for GC analysis of non-volatile compounds. researchgate.netrsc.org

    An LC-MS/MS method has been established as a viable alternative to traditional GC-TEA methods for measuring nitrosamines. nih.gov For N-nitrososarcosine, a method combining supported liquid-liquid extraction with LC-MS/MS has proven to be simple, fast, and robust for analysis in complex matrices like tobacco. rsc.org The development of LC methods coupled with high-resolution mass spectrometry (LC-HRMS) offers a faster alternative to traditional GC-MS methods and provides excellent selectivity for a wide range of N-nitrosamines. researchgate.netrsc.org

    High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of N-nitrosamines. mtc-usa.com Numerous HPLC methods have been developed for the detection of various N-nitrosamine impurities in pharmaceutical drugs. nih.gov These methods often utilize reversed-phase columns, such as C18, for separation. mtc-usa.comnih.govcolab.ws

    For non-volatile N-nitrosoamino acids, including N-nitrososarcosine, C18 reversed-phase ion-pair HPLC has been successfully used for separation. nih.govcolab.ws In one such method, C16-cetyltrimethylammonium chloride was used as an ion-pairing reagent in the mobile phase, and detection was achieved by negative electrospray ionization mass spectrometry (ESI-MS). nih.govcolab.ws HPLC can also be coupled with other detectors, like UV detectors, for the simultaneous detection of multiple nitrosamine impurities. mtc-usa.com The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods further enhances separation efficiency and reduces analysis time. researchgate.netrsc.org

    Table 3: Overview of Chromatographic Methods for N-Nitrosamine Analysis

    Method Column Type Mobile Phase/Carrier Gas Detector Application Notes
    GC Agilent DB-WAX UI Helium MS/MS (Electron Impact) Simultaneous analysis of nine nitrosamines with low detection limits. nih.gov
    LC Agilent Zorbax Eclipse Plus C18 0.1% formic acid in water and acetonitrile MS/MS (APCI/ESI) Simultaneous measurement of nitrosamines eluted into artificial saliva. nih.gov
    HPLC C18 Reversed-Phase Methanol-water-acetonitrile with ion-pairing reagent ESI-MS Separation of four non-volatile N-nitrosoamino acids. nih.govcolab.ws
    UHPLC - Acetonitrile and aqueous formic acid (0.1%) HESI-MS Analysis of nine N-nitrosamines with detection limits from 0.4 to 12 ng L⁻¹. researchgate.netrsc.org

    Separation and Analysis of E/Z Isomers of N-Nitrososarcosine and Related Compounds

    A critical aspect of the analytical chemistry of N-Nitrososarcosine and its esters is the existence of E and Z stereoisomers. This isomerism arises from the restricted rotation around the nitrogen-nitrogen (N-N) partial double bond of the nitroso group. In solution, these two isomers can coexist in equilibrium. The solid state is typically the Z-configuration, but in solution, isomerization to the E-configuration occurs, leading to an equilibrium mixture.

    This phenomenon presents a considerable challenge for quantification. Studies on the parent compound, N-Nitrososarcosine (NSAR), have revealed that the E and Z isomers can exhibit significantly different responses in mass spectrometry. Specifically, liquid chromatography–electrospray ionization–tandem mass spectrometry (LC–ESI–MS/MS) analysis has shown that the mass spectrometric responses of the two isomers can differ by a factor of approximately two. researchgate.netnih.gov This discrepancy can lead to inaccurate quantification if the isomers are not separated or if their differential response is not accounted for.

    Furthermore, the ratio of the isomers can be unstable in freshly prepared standard solutions, adding another layer of complexity to achieving accurate and reproducible results. researchgate.netnih.gov Various chromatographic techniques have been employed to separate these isomers, including thin-layer chromatography (TLC) at low temperatures (0–2 °C), which has been effective for N-nitroso-N-alkylamino acids. doi.org For more quantitative analysis, high-performance liquid chromatography (HPLC) is often the method of choice. Different HPLC modes, such as adsorption, reversed-phase, and ion-exchange, have been used to separate the conformers of N-nitrososarcosine and N-nitrosoproline. researchgate.net For instance, C18 reversed-phase ion-pair HPLC has been successfully used to separate several non-volatile N-nitrosoamino acids. nih.gov

    The challenges and analytical strategies for addressing E/Z isomerism in N-Nitrososarcosine and related compounds are summarized in the table below.

    Analytical ChallengeMethodological ApproachKey Findings & Considerations
    Presence of E/Z Isomers High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)Separation is necessary for accurate quantification due to different instrument responses of isomers. doi.orgnih.gov
    Differential Instrument Response Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)The mass spectrometric response of E and Z isomers of N-Nitrososarcosine can differ by a factor of ~2. researchgate.netnih.gov
    Isomer Ratio Instability Controlled sample preparation and handlingThe isomer ratio can be unstable in fresh solutions, requiring consistent procedures for calibration and analysis. researchgate.netnih.gov
    Separation Techniques Reversed-phase, ion-exchange, and adsorption chromatographyThe choice of chromatographic mode depends on the specific properties of the N-nitroso compound being analyzed. researchgate.net

    Advanced Detection and Quantification Techniques

    Given the need for high sensitivity, several advanced detection techniques are employed for the analysis of N-nitroso compounds like this compound.

    Thermal Energy Analyzer (TEA) Detection Principles

    The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for nitroso compounds. Its principle of operation involves the selective cleavage of the N-NO bond. When the effluent from a gas chromatograph (GC) enters the TEA, it passes through a high-temperature pyrolyzer (typically around 500°C). At this temperature, the relatively weak N-NO bond is thermally broken, releasing a nitric oxide (NO) radical.

    This liberated NO radical is then transferred under vacuum to a reaction chamber where it is mixed with ozone (O₃). The reaction between the NO radical and ozone produces electronically excited nitrogen dioxide (NO₂*).

    NO + O₃ → NO₂* + O₂

    This excited nitrogen dioxide molecule is unstable and rapidly decays to its ground state, emitting a photon of light in the near-infrared region of the spectrum (above 600 nm).

    NO₂* → NO₂ + hν (light)

    This emission of light is known as chemiluminescence. The intensity of the emitted light is directly proportional to the amount of NO radical present, and therefore to the amount of the N-nitroso compound in the original sample. A sensitive photomultiplier tube detects this light, generating an electrical signal that is recorded as a chromatographic peak. The high specificity of the TEA detector stems from the fact that few other classes of compounds release an NO radical under these specific pyrolysis conditions.

    Isotope Dilution Mass Spectrometry for Trace Analysis

    Isotope dilution mass spectrometry is a powerful technique for the accurate quantification of trace-level analytes, including N-Nitrososarcosine. This method overcomes potential inaccuracies caused by sample matrix effects or variations in extraction recovery.

    The core principle of this technique involves adding a known amount of an isotopically labeled version of the target analyte to the sample before any sample preparation or extraction steps. For N-Nitrososarcosine (NSAR), a common internal standard is deuterium-labeled NSAR (e.g., NSAR-D₃). This labeled compound is chemically identical to the native analyte but has a higher mass due to the presence of heavy isotopes (e.g., deuterium (B1214612) instead of hydrogen).

    Because the labeled internal standard and the native analyte behave identically during extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. When the sample is analyzed by mass spectrometry, the instrument can distinguish between the native analyte and the labeled internal standard based on their mass-to-charge ratio (m/z).

    The concentration of the native analyte is then determined by comparing the ratio of the mass spectrometer's response for the native analyte to its response for the isotopically labeled internal standard. This ratio is compared to a calibration curve generated from standards containing known concentrations of the native analyte and the labeled internal standard. This approach provides high accuracy and precision, as the quantification is based on the ratio of the two compounds rather than the absolute signal of the analyte alone.

    Method Validation and Quantification Limit Determination

    For any analytical method to be considered reliable, it must undergo a thorough validation process. Method validation ensures that the method is suitable for its intended purpose. Key parameters evaluated during validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

    Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

    Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

    Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    For N-Nitrososarcosine (NSAR) and related compounds, methods have been developed with very low detection and quantification limits, reflecting the need to control these potential impurities at trace levels. For example, a validated method for NSAR in tobacco products using isotope dilution LC-MS/MS reported an LOQ of approximately 20 ng/g. nih.gov Another method for various nitrosamines in pharmaceuticals achieved an LOQ of 1.5 ppb (ng/mL) and an LOD of 0.5 ppb. These values demonstrate the high sensitivity required and achievable for nitrosamine analysis.

    The table below shows examples of reported quantification and detection limits for N-Nitrososarcosine and other nitrosamines from validated analytical methods.

    Compound(s)MatrixMethodLimit of Quantification (LOQ)Limit of Detection (LOD)
    N-Nitrososarcosine (NSAR)Tobacco ProductsLC-ESI-MS/MS~20 ng/gNot Reported
    Six Nitrosamine ImpuritiesValsartan (Drug Substance)UHPLC-MS/MS1.5 ppb (1.5 ng/mL)0.5 ppb (0.5 ng/mL)
    N-NitrososarcosineTobaccoIsotope Dilution LC-MS/MS91.0 ng/g27.3 ng/g

    Quantum Chemical Investigations of this compound

    Quantum chemical calculations are employed to model the electronic structure and predict the reactivity of this compound. These studies offer insights into the fundamental chemical properties that govern its biological activity. The primary mechanism of action for many N-nitrosamines involves metabolic activation, a process that can be effectively modeled using quantum mechanics usp.orgnih.gov.

    The reactivity of N-nitrosamines is closely linked to their electronic structure. For this compound, metabolic activation is believed to be a key step for its biological activity. This process typically involves α-hydroxylation, the enzymatic addition of a hydroxyl group to the carbon atom adjacent to the nitroso group europa.eu. Quantum chemical models can predict the likelihood of this reaction by calculating the energy required to form the resulting reactive intermediates nih.gov.

    The key step in the activation of many carcinogenic N-nitrosamines is the formation of alkyldiazonium ions, which are potent electrophiles that can react with nucleophilic sites in DNA, such as guanine and thymidine, forming stable adducts europa.eu. For this compound, α-hydroxylation at the methylene (B1212753) (-CH2-) or methyl (-CH3) carbon would lead to unstable intermediates that decompose to form electrophilic species. Computational models help rationalize the observed trends in metabolic activity and predict carcinogenic potency by scrutinizing underlying reactivity indices and relevant physicochemical properties researchgate.net.

    This compound, like other asymmetrical N-nitrosamines, can exist as two distinct geometric isomers, designated as E and Z. This isomerism arises from the restricted rotation around the nitrogen-nitrogen (N-N) single bond, which possesses a significant partial double-bond character researchgate.netcoresta.org. This restricted rotation results in two stable planar conformers that can be differentiated by the spatial arrangement of the substituents around the N-N bond mdpi.com.

    In solution, these isomers can interconvert, eventually reaching an equilibrium. The ratio of E to Z isomers can be influenced by factors such as the solvent and temperature researchgate.net. Density functional theory (DFT) calculations are a common computational method used to investigate the relative energies and stability of these isomers, helping to assign their specific configurations mdpi.com. Studies on the parent compound, N-Nitrososarcosine, have shown that the Z-configuration is often favored in the crystalline state, while in solution, an equilibrium mixture of both Z and E isomers exists researchgate.netcoresta.org. The presence of these two distinct isomers is significant, as they can exhibit different chemical and physical properties, including different responses in analytical techniques like mass spectrometry researchgate.netnih.gov.

    Isomer TypeDescriptionKey Feature
    Z Isomer The higher priority substituents on each nitrogen atom are on the same side of the N-N bond.Restricted rotation around the N-N bond.
    E Isomer The higher priority substituents on each nitrogen atom are on opposite sides of the N-N bond.Exists in equilibrium with the Z isomer in solution.

    Quantum chemical calculations are pivotal for mapping the potential energy surfaces of chemical reactions involving this compound. This includes calculating the energies of reactants, transition states, intermediates, and products for its metabolic activation pathways nih.gov. By identifying the transition states—the highest energy points along a reaction coordinate—researchers can determine the activation energy, which is a critical factor governing the reaction rate.

    For carcinogenic N-nitrosamines, computational studies have revealed consistent differences in the free energy profiles between carcinogenic and non-carcinogenic analogues nih.gov. After the initial α-hydroxylation, the molecule decomposes to form a diazonium ion. The stability and subsequent reactivity of this ion are crucial. Calculations can compare the energetic favorability of different reaction pathways, such as the reaction of the diazonium ion with water (a detoxification pathway) versus its reaction with DNA (a toxification pathway) nih.gov. This analysis provides a mechanistic understanding of why certain nitrosamines are potent carcinogens while others are less so.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or chemical reactivity. For N-nitrosamines, QSAR models are developed to predict their carcinogenic potency and toxicological profiles based on calculated structural features, known as molecular descriptors nih.govresearchgate.net. This compound has been included in datasets used to build such predictive models mdpi.com.

    Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be classified into several types, including 0D (e.g., molecular weight), 1D (e.g., counts of specific atom types), 2D (e.g., topological indices based on the 2D graph of the molecule), and 3D (e.g., geometric properties) descriptors researchgate.net. Quantum mechanical descriptors, such as the energies of frontier molecular orbitals (HOMO and LUMO) and charge distributions, are also frequently used nih.gov.

    In QSAR studies of N-nitroso compounds, a wide range of descriptors are calculated to capture the chemical features believed to be important for their activity researchgate.netresearchgate.net. These can include:

    Topological descriptors: Which describe the atomic connectivity and shape of the molecule.

    Quantum-chemical descriptors: Such as the energy of the lowest unoccupied molecular orbital (LUMO), which can relate to a molecule's ability to accept electrons and its electrophilicity.

    Constitutional descriptors: Including molecular weight and counts of specific functional groups.

    The selection of relevant descriptors is a critical step in building a robust QSAR model. Techniques like Genetic Algorithms can be used to select a subset of descriptors that provides the best predictive power researchgate.net.

    Descriptor TypeExamplesInformation Encoded
    0D-Descriptors Molecular Weight, Atom CountsBasic constitutional information of the molecule.
    1D-Descriptors Functional Group CountsPresence of specific chemical features.
    2D-Descriptors Topological Indices, Burden EigenvaluesMolecular branching and connectivity.
    Quantum-Chemical HOMO/LUMO Energies, Atomic ChargesElectronic structure and reactivity.

    Once a set of relevant molecular descriptors is identified, a mathematical model is constructed to link these descriptors to the observed activity (e.g., carcinogenic potency or toxicity). Various statistical and machine learning methods are used for this purpose, including multiple linear regression, partial least squares (PLS), and support vector machines nih.govresearchgate.net.

    For N-nitrosamines, QSAR models have been developed to predict carcinogenic potency, often expressed as the TD50 value (the dose that causes tumors in 50% of test animals) nih.gov. These models can classify compounds into different potency categories with a high degree of accuracy researchgate.net. The goal of these predictive models is to provide a reliable alternative to costly and time-consuming animal testing for assessing the risk of new or uncharacterized N-nitrosamines nih.govresearchgate.net. By inputting the calculated descriptors for a compound like this compound into a validated QSAR model, its potential for chemical transformation and biological activity can be estimated.

    Degradation and Environmental Transformation Pathways

    Chemical Degradation Processes

    Chemical degradation involves the intrinsic reactivity of the molecule, leading to its decomposition through processes like hydrolysis, oxidation, and reduction.

    Specific kinetic data on the hydrolysis of N-Nitrososarcosine ethyl ester is not extensively documented in scientific literature. However, the structure of the compound, which contains an ester functional group, suggests a susceptibility to hydrolysis. This reaction involves the cleavage of the ester bond by water.

    The hydrolysis of esters can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Generally, the rate of ester hydrolysis is significantly slower at a neutral pH and increases under acidic or alkaline conditions.

    The expected products of the complete hydrolysis of this compound would be N-nitrososarcosine and ethanol (B145695). The stability of the N-nitroso group itself can also be pH-dependent, with some N-nitrosamines showing increased degradation under strongly acidic conditions. Without specific experimental studies, the precise decomposition kinetics and half-life of this compound in aqueous environments remain undetermined.

    N-nitrosamines can undergo both oxidation and reduction reactions, transforming them into different chemical species.

    Oxidation: A general oxidation pathway for N-nitrosamines involves the conversion of the nitroso group (-N=O) to a nitro group (-NO₂), forming the corresponding nitramine. This transformation can be achieved using strong oxidizing agents. For this compound, this would result in the formation of N-nitrosarcosine ethyl ester.

    Reduction: The reduction of the nitroso group is a more commonly studied pathway for N-nitrosamines. A variety of reducing agents can cleave the N-N bond (denitrosation) to yield the parent secondary amine, or reduce the nitroso group to a hydrazine. For example, reagents like zinc dust in acetic acid or more modern, metal-free reductants like thiourea (B124793) dioxide can convert N-nitrosamines to their corresponding 1,1-disubstituted hydrazines. researchgate.netrsc.orgacs.orgnih.gov In the case of this compound, reduction would likely yield ethyl 2-(methylhydrazinyl)acetate. Denitrosation, leading to the formation of sarcosine (B1681465) ethyl ester, is also a possible reductive pathway. acs.orgnih.gov

    Photodegradation Mechanisms

    Photodegradation, or photolysis, is a significant environmental degradation pathway for many N-nitrosamines due to their ability to absorb ultraviolet (UV) radiation.

    N-nitrosamines characteristically exhibit two absorption bands in the UV spectrum: a strong absorption peak around 230 nm (a π → π* transition) and a weaker absorption band around 330-340 nm (an n → π* transition). oak.go.krsci-hub.se While the stronger absorption is outside the range of natural sunlight, the weaker band overlaps with the solar spectrum, making N-nitrosamines susceptible to photolysis in the environment. sci-hub.se

    The primary photochemical reaction is the homolytic cleavage of the N-N bond, which is the weakest bond in the molecule. nih.govresearchgate.net This cleavage generates an aminyl radical and a nitric oxide radical. nih.gov

    While the specific quantum yield for this compound has not been reported, studies on structurally similar N-nitrosamines provide valuable insight. The quantum yield (Φ), which is the ratio of the number of molecules undergoing a photoreaction to the number of photons absorbed, is a key measure of photolytic efficiency. For many alkyl nitrosamines in water, quantum yields are relatively high, indicating efficient degradation upon light absorption. researchgate.net

    CompoundQuantum Yield (Φ)
    N-nitrosodimethylamine (NDMA)0.41
    N-nitrosomethylethylamine (NMEA)0.43 - 0.61
    N-nitrosodiethylamine (NDEA)0.43 - 0.61
    N-nitrosodi-n-propylamine (NDPA)0.43 - 0.61
    N-nitrosodi-n-butylamine (NDBA)0.43 - 0.61
    N-nitrosopiperidine (NPip)0.43 - 0.61
    N-nitrosopyrrolidine (NPyr)0.43 - 0.61

    Table 1. Quantum yields for various N-nitrosamines in aqueous solution under simulated sunlight. Data sourced from researchgate.net.

    Given these data, it is reasonable to expect that this compound would have a comparable quantum yield and be readily degraded by sunlight in surface waters.

    Several environmental factors can significantly influence the rate and efficiency of N-nitrosamine photodegradation:

    Light Intensity: The rate of photolysis is directly proportional to the intensity of the light source. Therefore, degradation is faster under bright, direct sunlight (higher UV index) and slower on cloudy days or in shaded waters.

    pH: The pH of the aqueous solution can affect photolysis rates. For some N-nitrosamines, degradation is more rapid under acidic conditions. oak.go.kr This may be due to the protonation of the nitroso oxygen, which can facilitate the cleavage of the N-N bond. researchgate.net

    Presence of Photosensitizers: While direct photolysis is a key pathway, indirect photolysis can also occur. Substances in the water, such as dissolved organic carbon (DOC) like humic acids, can absorb light and produce reactive species (e.g., hydroxyl radicals) that can degrade the nitrosamine (B1359907). However, high concentrations of DOC can also have an inhibitory effect by acting as a light screen, reducing the amount of UV radiation that reaches the target molecule. researchgate.net

    Concentration: The initial concentration of the N-nitrosamine can impact the observed degradation rate constant. Studies have shown that for some nitrosamines, the photodegradation rate constant decreases as the initial concentration increases. tandfonline.comnih.gov

    Biotransformation and Abiotic Degradation Studies

    In addition to chemical and photochemical processes, this compound can be transformed by biological systems and other abiotic environmental processes.

    Biotransformation: The metabolism of N-nitrosamines is a critical area of study due to its link with their carcinogenic activity. While specific metabolism studies on this compound are limited, its in vivo formation from sarcosine ethyl ester and nitrite (B80452) has been shown to induce tumors in rats, indicating it undergoes metabolic activation. nih.gov The primary metabolic pathway for many N-nitrosamines, including the parent compound N-nitrososarcosine (NSAR), is enzymatic α-hydroxylation, catalyzed by cytochrome P450 enzymes. nih.gov This reaction on the carbon atom adjacent to the N-nitroso group creates an unstable intermediate that decomposes to form reactive electrophilic species capable of alkylating DNA.

    Furthermore, microbial populations in the environment, such as intestinal bacteria, have been shown to degrade N-nitrosamines. The primary route of bacterial metabolism appears to be the reduction of the nitrosamine to the parent secondary amine and nitrite ion, a pathway distinct from mammalian metabolic activation. nih.gov

    Abiotic Degradation: Beyond the specific chemical and photochemical processes already discussed, other abiotic factors can contribute to the transformation of this compound in the environment. These can include interactions with minerals and surfaces in soil and sediment, though such pathways are less well-characterized for this specific compound.

    Enzymatic Denitrosation in vitro

    The enzymatic denitrosation of N-nitrosamines is a significant detoxification pathway observed in mammalian systems, primarily mediated by cytochrome P-450 enzymes in liver microsomes. nih.govnih.gov This process involves the removal of the nitroso group from the N-nitrosamine molecule. While direct studies on the in vitro enzymatic denitrosation of this compound are not extensively documented in the reviewed literature, the established mechanisms for other N-nitrosamines provide a likely model for its transformation.

    Research on various N-nitrosamines has demonstrated that NADPH-dependent microsomal metabolism leads to both oxidative dealkylation and denitrosation. nih.gov The denitrosation reaction is closely associated with the demethylation process, with rates varying depending on the specific nitrosamine and its concentration. nih.gov For instance, with N-nitrosodimethylamine (NDMA), the rate of denitrosation in control microsomes was found to be 9-39% of the rate of demethylation. nih.gov The process results in the formation of the parent amine and a nitrite ion. nih.gov It is proposed that P450-catalyzed denitrosation can occur through a radical mechanism. nih.gov

    Given the structural similarities, it is plausible that this compound undergoes a similar enzymatic denitrosation process in liver microsomes, yielding sarcosine ethyl ester and a nitrite ion. This reaction would represent a detoxification pathway, converting the N-nitroso compound into its less harmful precursors.

    Table 1: Comparison of Enzymatic Denitrosation Rates for Various N-Nitrosamines by Rat Liver Microsomes

    N-Nitrosamine CompoundSubstrate ConcentrationRate of Demethylation (nmol/min/mg protein)Rate of Denitrosation (nmol/min/mg protein)Denitrosation as % of Demethylation
    N-Nitrosodimethylamine1 mM5.21.834.6%
    N-Nitrosodimethylamine10 mM8.92.123.6%
    N-Nitroso-N-methylethylamine1 mM4.80.816.7%
    N-Nitroso-N-methylbutylamine1 mM3.10.39.7%

    Note: Data is generalized from findings on N-nitrosamine metabolism and is intended to be illustrative of the comparative nature of these reactions. nih.gov

    Microbial Degradation Mechanisms

    The microbial degradation of N-nitrosamines is a key process in their environmental fate. A variety of bacteria, particularly those found in the gastrointestinal tract and in soil and water, have demonstrated the ability to degrade these compounds. nih.govsemanticscholar.org The primary mechanism of microbial degradation of N-nitrosamines involves the conversion of the molecule to its parent amine and nitrite ions. nih.govsemanticscholar.org This pathway is distinct from the metabolic processes observed in mammalian systems, as it does not typically produce carbon dioxide and formate. nih.gov

    While specific studies on the microbial degradation of this compound are limited, research on other nitrosamines provides insight into the likely mechanisms. For example, a significant proportion of common gastrointestinal bacteria can actively degrade diphenylnitrosamine and dimethylnitrosamine. nih.gov Furthermore, Bacillus species have been shown to biodegrade a range of nitrosamines, including N-nitrosomethylethylamine and N-nitrosodi-n-propylamine, utilizing them as a carbon source. iwaponline.com The efficiency of degradation can vary depending on the specific nitrosamine and the microbial species involved.

    It is therefore probable that this compound can be degraded by various environmental and gut bacteria through a denitrosation reaction, yielding sarcosine ethyl ester and nitrite.

    Formation as a Degradation Product of Complex Compounds

    This compound can be formed in the environment through the degradation of more complex chemical compounds, followed by a nitrosation reaction. A significant pathway involves the breakdown of nitrilotriacetic acid (NTA).

    Formation from Nitrilotriacetic Acid (NTA) Degradation

    Nitrilotriacetic acid (NTA) is a chelating agent that has been used in various industrial and consumer products. In the environment, NTA is subject to biodegradation by microorganisms. nih.govatamanchemicals.com The microbial degradation of NTA proceeds through a series of intermediates. One of the key steps in this pathway is the cleavage of a carbon-nitrogen bond, leading to the formation of iminodiacetate, glyoxylate, and glycine (B1666218). atamanchemicals.com Importantly, sarcosine (N-methylglycine) has been identified as an intermediate in the biodegradation of NTA in river water. nih.gov

    The formation of sarcosine from NTA degradation is a critical step, as sarcosine is a direct precursor to N-Nitrososarcosine. Once sarcosine is present in an environment containing nitrosating agents, such as nitrites (NO₂⁻), the formation of N-Nitrososarcosine can occur. The subsequent esterification of N-Nitrososarcosine would lead to the formation of this compound.

    Relationship to Sarcosine Formation in Environmental Systems

    The presence of sarcosine in environmental systems is a key factor in the potential formation of N-Nitrososarcosine and its ethyl ester. As established, the biodegradation of NTA is a source of environmental sarcosine. nih.gov River water studies have confirmed the biodegradation of both NTA and sarcosine, indicating a dynamic relationship between these compounds in aquatic environments. nih.gov

    The nitrosation of sarcosine to form N-Nitrososarcosine is a well-understood chemical reaction that can occur under conditions where both sarcosine and nitrosating agents are present. These conditions can be found in various environmental compartments, including soil and water, particularly where there is nitrogen runoff from agricultural activities or wastewater discharge. The subsequent esterification to this compound would depend on the presence of ethanol and suitable catalytic conditions. Therefore, the environmental degradation of NTA contributes to the pool of sarcosine available for nitrosation, thereby creating a potential pathway for the formation of this compound.

    Future Research Directions and Challenges

    Advancements in Synthetic Methodologies for N-Nitrososarcosine Ethyl Ester

    The traditional synthesis of N-nitrosamines, including this compound, typically involves the reaction of a secondary amine with a nitrosating agent such as nitrous acid under acidic conditions. However, concerns over the safety and environmental impact of these methods have spurred the development of more advanced and sustainable synthetic strategies.

    Recent innovations in organic synthesis offer promising alternatives. The use of tert-butyl nitrite (B80452) (TBN) as a nitrosating agent has gained traction. epa.govnih.gov This approach can be conducted under solvent-free, metal-free, and acid-free conditions, leading to high yields and straightforward isolation of the N-nitrosamine product. epa.govnih.gov Furthermore, the integration of TBN in continuous flow reactions presents a safer and more efficient synthetic route, minimizing the handling of potentially hazardous reagents and byproducts. epa.gov

    Other modern synthetic approaches that could be adapted for this compound include:

    Iodide-catalyzed synthesis from nitromethane: This method utilizes commercially available and inexpensive catalysts and oxidants, offering a broad substrate scope. researchgate.net

    Use of [NO+·Crown·H(NO3)2-] complex: This stable and soluble reagent acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions, providing a practical and efficient means of N-nitrosation. epa.gov

    Photolytic methods: The photolysis of nitrosamines can generate aminium radicals, which can then participate in various synthetic transformations. nih.gov

    These advanced methodologies represent a significant step forward in the safe and efficient synthesis of this compound for research purposes.

    Elucidation of Novel Reaction Pathways and Previously Undescribed Intermediates

    A deeper understanding of the reaction pathways of this compound is critical for predicting its fate and toxicity. While its metabolic activation is believed to follow the general pathway of N-nitrosamines, further research is needed to identify specific intermediates and novel reaction mechanisms.

    The primary metabolic pathway for N-nitrosamines involves cytochrome P450-mediated α-hydroxylation . This process leads to the formation of unstable α-hydroxy-N-nitrosamines, which then spontaneously decompose to yield highly reactive electrophilic species, such as diazonium ions. These electrophiles are capable of alkylating cellular macromolecules, including DNA, which is a key event in the initiation of carcinogenesis. For the closely related compound N-nitrososarcosine (NSAR), metabolic activation is initiated by α-methyl hydroxylation, which generates a carboxymethyldiazonium ion and formaldehyde. It is highly probable that this compound undergoes a similar metabolic activation process.

    Future research should focus on:

    Identifying specific cytochrome P450 isozymes involved in the metabolism of this compound.

    Characterizing the full spectrum of metabolic intermediates , including any previously undescribed reactive species.

    Investigating alternative reaction pathways , such as thermal and photochemical decomposition, which could be relevant in different environmental or experimental settings. Studies on other nitrogen-rich heterocyclic esters have shown that thermal decomposition can proceed through radical mechanisms, involving the homolytic breaking of C-C, C-N, and C-O bonds. epa.gov

    The elucidation of these pathways will provide a more complete picture of the chemical's reactivity and its potential to cause harm.

    Development of Highly Sensitive and Specific Analytical Tools for Detection and Quantification

    The accurate detection and quantification of this compound in various matrices, such as food, water, and biological samples, are essential for exposure assessment and regulatory monitoring. The trend in analytical chemistry is a move away from older, less sensitive methods towards highly sophisticated and specific techniques.

    Historically, gas chromatography with a thermal energy analyzer (GC-TEA) was a common method for N-nitrosamine analysis. nih.gov However, modern analytical chemistry offers a suite of more powerful tools:

    Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides high sensitivity and selectivity, allowing for the detection of N-nitrosamines at very low concentrations, even in complex matrices. nih.gov

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a cornerstone for the analysis of N-nitrosamines, particularly for less volatile compounds. researchgate.netnih.gov For the related compound N-nitrososarcosine (NSAR), LC-MS/MS methods have been successfully developed for its determination in tobacco products. dntb.gov.uanih.gov A challenge in the analysis of NSAR, and likely its ethyl ester, is the presence of E/Z stereoisomers which can exhibit different mass spectrometric responses, potentially biasing quantification if not properly addressed. nih.govgoogle.com

    High-Performance Liquid Chromatography (HPLC) with Advanced Detection: Novel HPLC methods coupled with detectors like online UV irradiation and luminol (B1675438) chemiluminescence offer part-per-trillion sensitivity without the need for extensive sample preconcentration. epa.govnih.gov

    Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique provides highly accurate mass measurements, which is invaluable for the unambiguous identification and quantification of trace-level contaminants. epa.gov

    The development and validation of these advanced analytical methods are crucial for ensuring the safety of food and pharmaceutical products and for monitoring environmental contamination.

    Analytical TechniqueCommon ApplicationTypical Limit of Quantification (LOQ) for N-Nitrosamines
    GC-MS/MSFood, Environmental Samples< 1 ppb nih.gov
    LC-MS/MSPharmaceuticals, Tobacco, Food0.0021–0.0075 ppm (in pharmaceuticals) researchgate.net
    HPLC-UV/Luminol-CLWater Samples2.7 - 3.0 ng/L epa.gov
    LC-HRMSPharmaceuticalsSub-ppm levels epa.gov

    Deeper Understanding of Molecular Interactions in Complex Biological and Environmental Systems

    The primary mechanism of toxicity for N-nitrosamines is their metabolic activation to reactive electrophiles that can form covalent adducts with DNA . nih.gov This DNA damage, if not repaired, can lead to mutations and the initiation of cancer. Future research in this area should aim to:

    Identify the specific DNA adducts formed by the metabolic activation of this compound.

    Investigate the interaction of this compound and its metabolites with other cellular macromolecules , such as proteins, to understand the full scope of its biological effects.

    Characterize its environmental fate and transport. Data from the U.S. Environmental Protection Agency (EPA) provides some initial insights into these parameters.

    Environmental ParameterPredicted ValueUnit
    Biodegradation Half-Life4.47days
    Bioconcentration Factor1.64L/kg
    Soil Adsorption Coefficient (Koc)21.9L/kg

    These data suggest that this compound has a relatively short persistence in the environment and a low potential for bioaccumulation and soil mobility. However, more extensive experimental studies are needed to validate these predictions and to understand its behavior in various environmental compartments, such as soil and water systems. epa.gov

    Integration of Advanced Computational and Experimental Approaches in N-Nitrosamine Research

    The integration of computational modeling with experimental studies offers a powerful paradigm for advancing our understanding of this compound. In silico approaches can provide valuable insights into its properties and behavior, guiding and complementing laboratory-based research.

    Key areas where this integrated approach can be particularly impactful include:

    Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the carcinogenic potency and other toxicological endpoints of this compound based on its molecular structure. This can help in prioritizing chemicals for further testing and in risk assessment.

    Metabolism and Reaction Pathway Modeling: Computational chemistry methods, such as density functional theory (DFT), can be used to model the metabolic activation pathways of this compound, calculate the stability of intermediates, and predict the regioselectivity of DNA adduct formation.

    Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. These models can help in extrapolating toxicological data from animal studies to humans and in understanding dose-response relationships.

    Environmental Fate Modeling: Computational models can be used to predict the transport and transformation of this compound in various environmental media, aiding in environmental risk assessment.

    By combining the predictive power of computational models with the empirical data from experimental studies, researchers can achieve a more comprehensive and nuanced understanding of the risks associated with this compound. This integrated approach is essential for the development of effective strategies to manage and mitigate its potential impact on human health and the environment.

    Q & A

    Q. What are the established methods for synthesizing N-Nitrososarcosine ethyl ester in laboratory settings, and how are they validated?

    this compound is typically synthesized in situ via nitrosation of sarcosine ethyl ester in the presence of nitrite under acidic conditions (pH 3–4). Precursors like sarcosine ethyl ester hydrochloride and sodium nitrite are administered in aqueous solutions (e.g., 2% sucrose) to rodents for in vivo studies, with reaction efficiency monitored using HPLC or GC-MS . Validation includes spectroscopic characterization (e.g., NMR, FT-IR) and comparison with reference standards from databases like NIST Chemistry WebBook .

    Q. How can researchers detect and quantify this compound in biological matrices?

    LC-MS/MS and GC-MS/MS are preferred for sensitive detection in tissues or fluids. For example, esophageal tumors in rats induced by the compound were analyzed using tissue homogenization followed by solid-phase extraction and chromatographic separation . ISO 15819 (NDELA method) provides a framework for nitrosamine quantification, emphasizing limits of detection (LOD) below 1 ppb .

    Q. What are the acute toxicity parameters of this compound, and how should they inform experimental dosing?

    The oral LD₅₀ in rats is 4 g/kg, with acute exposure causing gastrointestinal distress and lethargy . Sub-acute studies in Wistar rats used doses of 2 g/kg sarcosine ethyl ester + 0.3 g/kg sodium nitrite in drinking water, administered twice weekly for 6–7 weeks . Dose optimization should account for species-specific metabolic rates and pre-screen for hepatic/renal clearance capacity.

    Q. What safety protocols are critical for handling this compound in laboratory settings?

    Use closed systems, fume hoods, and PPE (nitrile gloves, lab coats, respirators). Avoid dust formation; store in dry, ventilated areas away from oxidizers. Spills require neutralization with 10% sodium bicarbonate and disposal as hazardous waste per OSHA guidelines .

    Advanced Research Questions

    Q. What molecular mechanisms underlie the carcinogenicity of this compound in esophageal tissues?

    The compound metabolizes into alkylating agents (e.g., diazonium ions) that form DNA adducts, particularly at guanine residues, leading to mutations in oncogenes (e.g., Ras) and tumor suppressor genes. Chronic exposure in rats induces squamous cell carcinomas via sustained oxidative stress and inflammation pathways .

    Q. How do experimental designs for inducing esophageal tumors in rodent models vary, and what factors influence tumor latency and phenotype?

    Tumor induction protocols differ in dosing frequency and observation periods. For example:

    • Group 1 (6-week exposure + 8-week observation): 33% papilloma incidence.
    • Group 2 (7-week exposure + 26-week observation): 50% carcinoma incidence. Tumor progression correlates with prolonged nitrosamine exposure and genetic instability in basal epithelial cells .

    Q. How can conflicting data on tumorigenic potency across studies be reconciled?

    Discrepancies in tumor incidence (e.g., 12/20 vs. 3/20 carcinomas) may arise from variations in:

    • Nitrosation efficiency: pH, nitrite concentration, and co-administration of accelerators (e.g., aldehydes) .
    • Genetic heterogeneity: Use of non-inbred vs. inbred rat strains . Meta-analyses should standardize protocols and include histopathological validation.

    Q. What strategies mitigate the carcinogenic effects of this compound in experimental models?

    Co-administration of molybdenum (10 mg/L in drinking water) inhibits tumorigenesis by enhancing detoxification enzymes (e.g., sulfotransferases) and reducing DNA adduct formation . Antioxidants like α-tocopherol also attenuate oxidative damage .

    Q. How do nitrosating agents and reaction conditions influence the formation of this compound in vitro?

    Nitrosation kinetics depend on:

    • pH: Optimal at 3.0–3.5.
    • Nitrite concentration: ≥0.3 g/kg enhances yield.
    • Accelerators: Formaldehyde increases reaction rates 2–3× . Stoichiometric ratios and temperature (25–37°C) should be controlled to minimize byproducts.

    Q. What methodological challenges arise in quantifying trace levels of this compound, and how are they addressed?

    Challenges include matrix interference in biological samples and low stability of nitrosamines. Solutions:

    • Derivatization: Use pentafluorobenzyl bromide to enhance MS sensitivity.
    • Internal standards: Deuterated analogs (e.g., d₆-N-nitrososarcosine ethyl ester) improve accuracy .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.